molecular formula C20H23ClN4O2 B2387769 N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049369-73-4

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2387769
CAS No.: 1049369-73-4
M. Wt: 386.88
InChI Key: ALUSDLWPUBECGX-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and an oxalamide linkage, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves a multi-step processThe final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neuronal voltage-sensitive sodium channels sets it apart from other similar compounds, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-8-4-5-9-18(17)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUSDLWPUBECGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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